2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline
CAS No.: 926199-17-9
Cat. No.: VC8402650
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926199-17-9 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | (4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)14(17)12-5-6-13(15)11(2)8-12/h5-6,8,10H,3-4,7,9,15H2,1-2H3 |
| Standard InChI Key | PQDRWJUBXAQJQO-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C |
| Canonical SMILES | CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (C₁₄H₂₀N₂O, molecular weight 232.33 g/mol) belongs to the class of N-acylated anilines with a piperidine backbone. The compound’s IUPAC name, (4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone, reflects its structural duality: a 3-methylpiperidine ring connected to a 2-methyl-4-aminophenyl group via a ketone bridge . Positional isomerism arises from the methyl group’s placement on the piperidine ring (2-, 3-, or 4-methyl), which significantly influences steric and electronic properties. For instance, the 3-methyl isomer exhibits distinct conformational flexibility compared to its 2- and 4-methyl counterparts, as evidenced by computational studies of analogous structures .
Physicochemical Properties
Key properties include:
The compound’s moderate lipophilicity (LogP ~2.1) suggests favorable blood-brain barrier permeability, a trait critical for central nervous system (CNS)-targeted therapeutics .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Nitro Reduction: 2-Methyl-4-nitroaniline undergoes catalytic hydrogenation (H₂, Pd/C) to yield 2-methyl-4-aminophenyl intermediates.
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Acylation: The amine reacts with 3-methylpiperidine-1-carbonyl chloride under Schotten-Baumann conditions, forming the target compound .
Critical parameters include:
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Temperature control (<40°C) to prevent undesired side reactions.
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Use of anhydrous solvents (e.g., THF) to enhance reaction efficiency.
Industrial Scalability
Industrial processes employ continuous-flow reactors to optimize yield (>85%) and purity (>98%). Recent advances integrate in-line purification via simulated moving bed chromatography, reducing production costs by ~30% compared to batch methods.
Research Applications and Biological Activity
Medicinal Chemistry Applications
Piperidine derivatives, including this compound, demonstrate:
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Acetylcholinesterase Inhibition: Structural analogs (e.g., donepezil derivatives) show IC₅₀ values <10 nM in Alzheimer’s disease models .
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Tubulin Polymerization Inhibition: N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives exhibit anti-proliferative activity (EC₅₀ = 0.8–2.4 μM) in breast cancer cell lines .
Neurological Imaging Probes
Carbon-11 labeled analogs (e.g., [¹¹C]PMP) serve as positron emission tomography (PET) tracers for vesicular acetylcholine transporter (VAChT) mapping, achieving striatal-to-cerebellar uptake ratios >4.5 in primate models .
Related Compounds and Structure-Activity Relationships
Positional Isomer Comparisons
| Isomer | VAChT Binding (Kᵢ, nM) | σ Receptor Selectivity |
|---|---|---|
| 2-Methylpiperidine analog | 3.2 ± 0.5 | >100-fold |
| 3-Methylpiperidine analog | 5.1 ± 0.7 | >50-fold |
| 4-Methylpiperidine analog | 8.9 ± 1.2 | >30-fold |
Data adapted from highlight the 2-methyl isomer’s superior VAChT affinity, though the 3-methyl variant retains significant selectivity over σ receptors.
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